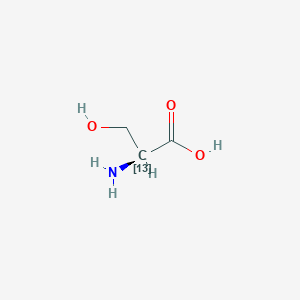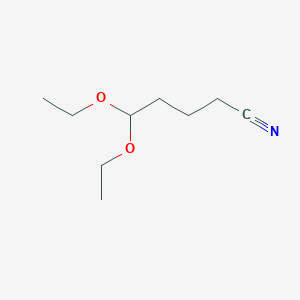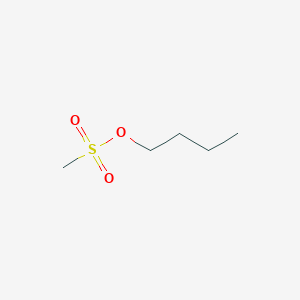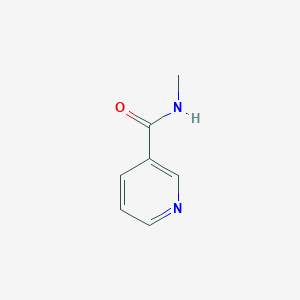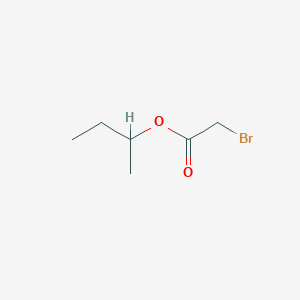
Sec-butyl bromoacetate
Descripción general
Descripción
Sec-butyl bromoacetate, also known as bromoacetic acid, 2-butyl ester, is an organic compound with the molecular formula C6H11BrO2. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group, making it a valuable reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
Sec-butyl bromoacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Polymer Chemistry: this compound is used in the preparation of functionalized polymers and copolymers for various industrial applications.
Biological Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Safety and Hazards
Sec-butyl bromoacetate can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sec-butyl bromoacetate can be synthesized through the esterification of bromoacetic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of bromoacetic acid with sec-butanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the reaction by-products and unreacted starting materials. The purified this compound is collected as a distillate .
Análisis De Reacciones Químicas
Types of Reactions: Sec-butyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and sec-butanol.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis requires a strong base such as sodium hydroxide. The reaction is usually performed under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are used to facilitate the transesterification reaction.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide, while reaction with a thiol produces a thioester.
Ester Hydrolysis: The major products are bromoacetic acid and sec-butanol.
Transesterification: The major products are the new ester and the alcohol corresponding to the original ester group.
Mecanismo De Acción
The mechanism of action of sec-butyl bromoacetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The ester functional group can also undergo hydrolysis or transesterification, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Sec-butyl bromoacetate can be compared with other similar compounds such as:
tert-Butyl bromoacetate: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Ethyl bromoacetate: Contains an ethyl group instead of a sec-butyl group.
Methyl bromoacetate: Contains a methyl group instead of a sec-butyl group.
This compound is unique due to its specific reactivity and the presence of the sec-butyl group, which can influence its physical and chemical properties compared to other bromoacetate esters .
Propiedades
IUPAC Name |
butan-2-yl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZHUMAYBBDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



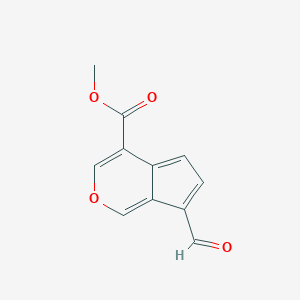

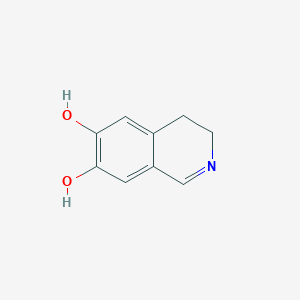
![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
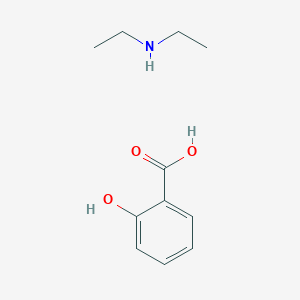
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

